1,1-Dimethyl-3-methylenecyclobutane
Description
1,1-Dimethyl-3-methylenecyclobutane is a strained bicyclic hydrocarbon featuring a cyclobutane ring substituted with two methyl groups at the 1-position and a methylene group at the 3-position. Its structure imparts significant ring strain (~110 kJ/mol typical for cyclobutane derivatives) and unique reactivity, particularly in ring-opening or addition reactions.
Properties
IUPAC Name |
1,1-dimethyl-3-methylidenecyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-7(2,3)5-6/h1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZDORWTZRVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
1,1-Dimethyl-3-methylenecyclobutane serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The compound's reactivity makes it a valuable building block for synthesizing more complex molecules.
Material Science
In material science, this compound has been investigated for its potential use in polymerization reactions. Its ability to participate in radical polymerization makes it an attractive candidate for developing new polymeric materials with specific properties such as improved thermal stability and mechanical strength.
Case Study 1: Polymer Development
Research conducted by Estephan et al. demonstrated the use of this compound in synthesizing novel polymers that exhibit enhanced mechanical properties compared to traditional materials. The study highlighted how incorporating this compound into polymer matrices improved tensile strength and flexibility.
Case Study 2: Pharmaceutical Applications
In a study published in Current Medicinal Chemistry, researchers explored the use of derivatives of this compound as potential anti-cancer agents. The findings suggested that these derivatives exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in drug development.
Comparison with Similar Compounds
Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4)
Key Differences :
- Functional Groups: The ethyl carboxylate group in this compound introduces polarity and electron-withdrawing effects, contrasting with the non-polar methyl groups in 1,1-dimethyl-3-methylenecyclobutane.
- Reactivity : The ester group facilitates nucleophilic acyl substitution or hydrolysis, whereas the target compound’s methylene group may undergo radical or electrophilic additions.
- Physical Properties :
- Molecular Weight: 154.21 g/mol (C₉H₁₄O₂) vs. ~110 g/mol (estimated for C₇H₁₀).
- Boiling Point: Higher due to polar ester group and increased molecular weight.
Synthesis : Ethyl 1-methyl-3-methylenecyclobutanecarboxylate is commercially available (), whereas this compound may require specialized methods like photoredox catalysis (as seen in for a related cyclobutane derivative).
cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)
Structural and Thermodynamic Contrasts :
- Ring Strain : Cyclopentane (strain ~25 kJ/mol) is less strained than cyclobutane, leading to higher thermal stability and slower ring-opening kinetics.
- Substituent Effects : The cis-1,3-dimethyl configuration introduces steric hindrance but lacks the conjugated methylene group, reducing susceptibility to addition reactions.
Applications : Cyclopentane derivatives are widely used as solvents or intermediates in fragrance synthesis, while strained cyclobutanes are more niche in materials science or photoredox applications .
1-Methylcyclopentanol (CAS 1462-03-9)
Functional Group Influence :
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water) compared to the hydrophobic this compound.
- Reactivity : Prone to acid-catalyzed dehydration or oxidation, whereas the methylene group in the target compound may participate in [2+2] cycloadditions.
Data Table: Comparative Analysis
Research Implications
Cyclobutane derivatives like this compound are promising in polymer chemistry (e.g., cross-linking agents) and photodynamic therapy due to their strain-driven reactivity. Comparative studies with cyclopentane analogs () underscore the trade-offs between stability and functional versatility.
Preparation Methods
Early Aluminum-Promoted Methods
In the 1980s, Snider and co-workers pioneered the use of aluminum-based promoters for intermolecular [2+2] cycloadditions between 2-methyl-2-butene and methyl allenoate. This method leveraged aluminum chloride’s Lewis acidity to stabilize transition states, enabling the formation of geminal dimethylcyclobutanes. However, the reaction suffered from limited enantioselectivity and required stoichiometric amounts of promoter, complicating large-scale applications.
Enantioselective Catalytic Methods
A breakthrough emerged in 2015 with the development of chiral oxazaborolidinium catalysts, which enabled asymmetric [2+2] cycloadditions. These catalysts, derived from binaphthol frameworks, induced high enantiomeric ratios (e.r. > 99:1) by stabilizing skewed transition states through π-π interactions. For example, the reaction of methyl allenoate with trisubstituted alkenes under catalytic conditions (20 mol% catalyst loading, -20°C) yielded cyclobutanes with 52% isolated yield and >99:1 e.r..
Catalyst Optimization for Enhanced Selectivity
Recent advances focused on overcoming limitations with trisubstituted alkenes. Modifying the oxazaborolidinium catalyst’s aryl substituents (e.g., introducing electron-withdrawing groups) improved compatibility with sterically hindered substrates. Key optimizations included:
-
Temperature adjustments : Lowering reaction temperatures to -40°C minimized side reactions.
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Catalyst loading : Increasing to 30 mol% ensured complete conversion of recalcitrant alkenes.
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Solvent systems : Switching from dichloromethane to toluene enhanced catalyst stability.
Reaction Parameters and Optimization
Successful synthesis requires meticulous control over reaction variables, as outlined in Table 1.
Table 1 : Key Parameters for [2+2] Cycloadditions
| Parameter | Snider’s Method (1980s) | Enantioselective Method (2015) | Optimized Method (2023) |
|---|---|---|---|
| Catalyst | AlCl₃ | Oxazaborolidinium | Modified Oxazaborolidinium |
| Temperature | 25°C | -20°C | -40°C |
| Catalyst Loading | Stoichiometric | 20 mol% | 30 mol% |
| Yield | 45–50% | 40–52% | 55–60% |
| Enantiomeric Ratio (e.r.) | N/A | >99:1 | >99:1 |
Diastereoselective Reduction and Post-Cycloaddition Modifications
Following cycloaddition, diastereoselective reduction of the intermediate cyclobutene is critical for accessing this compound. Employing chiral ligands (e.g., ent-7) during hydrogenation ensures >99:1 diastereomeric ratios (d.r.). For instance, using Pd/C with (R)-BINAP under 4 atm H₂ selectively reduces the exocyclic double bond without perturbing the cyclobutane core.
Comparative Analysis of Synthetic Routes
Table 2 contrasts the efficiency, scalability, and selectivity of major methods:
Table 2 : Comparative Analysis of Synthetic Routes
| Metric | Aluminum-Promoted | Catalytic Asymmetric | Optimized Catalytic |
|---|---|---|---|
| Enantioselectivity | None | >99:1 e.r. | >99:1 e.r. |
| Diastereoselectivity | Moderate | >99:1 d.r. | >99:1 d.r. |
| Scalability | Limited | Moderate | High |
| Catalyst Recovery | Not feasible | Partial | Full |
Challenges in Synthesis and Scalability
Despite progress, several hurdles persist:
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Catalyst Cost : Chiral oxazaborolidinium catalysts remain expensive, necessitating ligand recycling strategies.
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Substrate Scope : Highly electron-deficient alkenes exhibit sluggish reactivity, requiring pre-functionalization.
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Oxygen Sensitivity : The cyclobutane product is prone to oxidation, mandating inert atmosphere handling .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-dimethyl-3-methylenecyclobutane, and how do reaction conditions influence yield?
- Methodological Answer : Common routes include ring-closing metathesis (RCM) of dienes or cycloaddition reactions using strained cyclobutane precursors. For example, methylenecyclobutane derivatives (e.g., methylenecyclobutane, C₅H₈) are synthesized via [2+2] cycloadditions under photochemical conditions, with yields dependent on steric and electronic factors . Optimizing catalysts (e.g., Grubbs catalysts for RCM) and temperature (e.g., 80–120°C) is critical for minimizing side products like oligomers .
| Synthetic Method | Typical Yield | Key Variables |
|---|---|---|
| Ring-closing metathesis | 40–60% | Catalyst type, reaction time |
| [2+2] Cycloaddition | 30–50% | Light intensity, substrate strain |
| Alkylation of cyclobutane | 20–40% | Base strength, solvent polarity |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: methyl groups (δ 0.8–1.2 ppm), methylene protons (δ 4.5–5.5 ppm for exocyclic double bonds), and cyclobutane ring protons (δ 1.5–2.5 ppm). Splitting patterns (e.g., doublets for geminal methyl groups) validate substitution .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=C) and 2900–3000 cm⁻¹ (C-H in cyclobutane) confirm functional groups. Compare with computational spectra (e.g., QSPR models) to resolve ambiguities .
Q. What computational methods are reliable for predicting the thermodynamic properties of strained cyclobutane derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level accurately calculates strain energy and enthalpy of formation. For example, methylenecyclobutane (C₅H₈) has a ring strain energy of ~27 kcal/mol, comparable to experimental data . Statistical thermodynamics (e.g., CC-DPS QSQN models) can predict phase behavior (e.g., boiling points ±15°C) .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in functionalization reactions of this compound?
- Methodological Answer : The 1,1-dimethyl groups create steric hindrance, directing electrophilic additions (e.g., halogenation) to the less hindered methylene position. Computational studies (e.g., NIST structural data) show that electron density at the methylene carbon (via Natural Bond Orbital analysis) correlates with reactivity . Kinetic isotopic effects (KIE) experiments can distinguish between steric vs. electronic dominance.
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, densities) for methylenecyclobutane derivatives?
- Methodological Answer : Discrepancies arise from impurities (e.g., oligomers) or measurement techniques. Cross-validate data using:
- Gas chromatography-mass spectrometry (GC-MS) to assess purity.
- QSPR models (e.g., CC-DPS) to predict properties under standardized conditions .
- Meta-analysis of literature (e.g., NIST-subscribed datasets) to identify systematic errors .
Q. Can this compound act as a ligand in transition-metal catalysis? What coordination modes are feasible?
- Methodological Answer : The exocyclic double bond can coordinate to metals (e.g., Co, Ni) in η² or η⁴ modes, as seen in similar cyclobutane-metal complexes . Synthesis of model complexes (e.g., with Co(II)) followed by X-ray crystallography and DFT analysis (bond lengths, angles) can confirm binding geometry. Cyclic voltammetry evaluates redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
